molecular formula C8H15NO B12355266 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis

Cat. No.: B12355266
M. Wt: 141.21 g/mol
InChI Key: AWUHIBIWUREKQK-JGVFFNPUSA-N
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Description

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis: is a bicyclic heterocyclic compound It is characterized by its unique structure, which includes a pyrano ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a pyridine derivative and a dihydropyran derivative, which undergo cyclization in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound .

Scientific Research Applications

Chemistry: In chemistry, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in these areas .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis is unique due to its specific ring fusion and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine

InChI

InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m0/s1

InChI Key

AWUHIBIWUREKQK-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@H]2CCOC[C@H]2NC1

Canonical SMILES

C1CC2CCOCC2NC1

Origin of Product

United States

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